Product packaging for Methyl bicyclo[2.2.0]hexane-1-carboxylate(Cat. No.:CAS No. 79368-51-7)

Methyl bicyclo[2.2.0]hexane-1-carboxylate

Cat. No.: B14433758
CAS No.: 79368-51-7
M. Wt: 140.18 g/mol
InChI Key: BINUHINBZKGTCL-UHFFFAOYSA-N
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Description

Overview of Bicyclo[2.2.0]hexane Framework in Organic Chemistry

The bicyclo[2.2.0]hexane framework is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. nist.gov It consists of two fused cyclobutane (B1203170) rings, creating a highly strained and conformationally rigid structure. This inherent strain is a defining feature of the bicyclo[2.2.0]hexane system and dictates much of its chemical reactivity. The molecule's unique three-dimensional arrangement of atoms makes it a subject of significant interest in organic chemistry, particularly in studies of reaction mechanisms and the properties of strained molecules. epdf.pub

The fusion of the two four-membered rings results in significant angle and torsional strain, making the central carbon-carbon bond (the bridgehead bond) particularly noteworthy. Reactions involving this framework often proceed with a release of this strain energy, leading to unique chemical transformations. rsc.org For instance, free radicals have been shown to react with bicyclo[2.2.0]hexane at both the bridge and bridgehead positions. rsc.org The study of these systems provides valuable insights into the fundamental principles of chemical bonding and reactivity.

Significance of Strained Ring Systems in Chemical Research

Strained ring systems, such as those found in cyclopropanes, cyclobutanes, and bicyclic structures like bicyclo[2.2.0]hexane, are of paramount importance in chemical research. Their high internal energy, resulting from deviations from ideal bond angles and eclipsing interactions, makes them highly reactive. nih.govacs.org This reactivity can be harnessed for the synthesis of complex molecular architectures that would be difficult to access through other means. The release of ring strain provides a powerful thermodynamic driving force for a variety of chemical reactions. nih.gov

The study of strained rings has led to a deeper understanding of chemical bonding, molecular orbital theory, and the energetics of organic molecules. These systems serve as versatile building blocks in organic synthesis, enabling transformations relevant to natural product synthesis, medicinal chemistry, and materials science. acs.orgescholarship.org For example, the unique reactivity of their strained carbon-carbon bonds, which exhibit significant p-orbital character, has made compounds like bicyclo[1.1.0]butanes valuable in the rapid assembly of complex scaffolds. acs.org

Position of Methyl bicyclo[2.2.0]hexane-1-carboxylate within the Bicyclo[2.2.0]hexane Family

This compound is a derivative of the parent bicyclo[2.2.0]hexane structure. It is characterized by a methyl ester (–COOCH₃) group attached to one of the bridgehead carbons (C1). The placement of a substituent at the bridgehead position of such a strained system has profound effects on the molecule's stability and reactivity.

The direct precursor to this ester is Bicyclo[2.2.0]hexane-1-carboxylic acid (C₇H₁₀O₂). nih.gov The properties of bridgehead-functionalized bicyclo[2.2.0]hexanes are of considerable interest. For example, the thermal stability of these compounds is influenced by the nature of the substituent at the C1 position. The substituent can affect the strength of the crucial C1–C4 bond, influencing the energy required for thermal rearrangement. Research on the thermal isomerization of 1-substituted bicyclo[2.2.0]hexanes has provided quantitative data on how different functional groups stabilize the diradical intermediate formed upon the homolysis of the central bond. univie.ac.at

A 2024 study on the synthesis and thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal, the aldehyde analog, highlighted the significant impact of a bridgehead substituent. univie.ac.atresearchgate.net The study compiled Arrhenius parameters for the rearrangement of several 1-substituted derivatives, demonstrating a substantial lowering of the activation energy compared to the unsubstituted parent compound. This effect is attributed to the radical-stabilizing ability of the substituent. univie.ac.at

Arrhenius Parameters for Thermal Rearrangement of 1-Substituted Bicyclo[2.2.0]hexanes univie.ac.at
Substituent (–R)Activation Energy (Ea, kcal/mol)Pre-exponential Factor (log A)
–H36.013.4
–CO₂Me29.412.2
–CHO25.412.2

As shown in the table, the presence of a methyl carboxylate group (–CO₂Me) at the bridgehead position lowers the activation energy for thermal rearrangement by 6.6 kcal/mol compared to the parent bicyclo[2.2.0]hexane. univie.ac.at This indicates that the methyl ester group provides significant stabilization to the diradical intermediate, making the compound more susceptible to ring-opening than the unsubstituted hydrocarbon.

Historical Context of Bicyclo[2.2.0]hexane Chemistry and Related Strained Systems

The study of strained bicyclic systems has a rich history, with early investigations laying the groundwork for understanding their unique chemical nature. The chemistry of bicyclo[2.2.0]hexane, in particular, saw significant developments in the 1960s and 1970s. Foundational work by chemists such as K. V. Scherer, Jr., and W. G. Dauben explored the synthesis and reactivity of various derivatives of this strained framework.

In 1968, Dauben, Chitwood, and Scherer reported on the synthesis of several bicyclo[2.2.0]hexane derivatives, including 4-chloro-1-carboxylic acid and its corresponding methyl ester. acs.org This work was crucial in demonstrating methods for the functionalization of this highly strained skeleton. Subsequent research by Fong, Thomas, and Scherer in 1971 further contributed to the body of knowledge on these compounds. archive.org These early synthetic efforts were challenging but provided the first tangible samples of these molecules, allowing for the study of their physical and chemical properties. This pioneering research paved the way for later, more detailed mechanistic studies, such as the investigation into the thermal isomerization of 1-chloro-4-carbomethoxybicyclo[2.2.0]hexane, which provided insights into the radical stabilization energies of functional groups on strained frameworks. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14433758 Methyl bicyclo[2.2.0]hexane-1-carboxylate CAS No. 79368-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79368-51-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl bicyclo[2.2.0]hexane-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-10-7(9)8-4-2-6(8)3-5-8/h6H,2-5H2,1H3

InChI Key

BINUHINBZKGTCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC1CC2

Origin of Product

United States

Synthetic Methodologies for Methyl Bicyclo 2.2.0 Hexane 1 Carboxylate

Strategies for Constructing the Bicyclo[2.2.0]hexane Core

The inherent strain in the bicyclo[2.2.0]hexane system necessitates the use of high-energy intermediates or reactions that provide a strong thermodynamic driving force for ring formation. Key strategies include cycloaddition reactions, photochemical methods, and transformations of larger, more stable bicyclic precursors.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. mdpi.comscribd.com In the context of bicyclo[2.2.0]hexane synthesis, this approach involves the reaction of a cyclobutene (B1205218) diene with a dienophile.

One of the most direct conceptual routes to the bicyclo[2.2.0]hexane skeleton is the Diels-Alder reaction between cyclobutadiene (B73232) and a suitable dienophile, such as methyl acrylate (B77674). Cyclobutadiene is a highly reactive and unstable antiaromatic compound that must be generated in situ. It can be trapped by dienophiles to form Diels-Alder adducts. acs.org The reaction between cyclobutadiene, acting as the four-pi component, and methyl acrylate, the two-pi component, would directly yield the desired methyl bicyclo[2.2.0]hex-5-ene-1-carboxylate. Subsequent hydrogenation of the double bond would afford the target saturated compound, Methyl bicyclo[2.2.0]hexane-1-carboxylate.

While the reaction with methyl acrylate is a direct application of this principle, similar trappings have been documented. For instance, cyclobutadiene generated from its iron tricarbonyl complex has been successfully trapped with methyl propiolate and 2-butynone, demonstrating its viability as a diene in these cycloadditions. acs.org The reaction involving methyl acrylate follows a similar pathway, as outlined in the general mechanism for Diels-Alder reactions. mdpi.com

Table 1: Diels-Alder Reaction Parameters

Diene Dienophile Product Precursor Key Features

Stereoselectivity is a critical aspect of the Diels-Alder reaction, often governed by the "endo rule." mdpi.commasterorganicchemistry.com This rule predicts that the substituent on the dienophile will preferentially occupy the endo position in the bicyclic product. This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the orbitals of the electron-withdrawing group on the dienophile in the transition state. masterorganicchemistry.com This interaction stabilizes the endo transition state relative to the exo transition state, leading to the kinetic formation of the endo product, even though the exo product is often sterically less hindered and thermodynamically more stable. masterorganicchemistry.com

However, the generality of strong endo-selectivity has been challenged. Experimental studies on Diels-Alder reactions between 1,3-butadiene (B125203) and simple dienophiles like methyl acrylate have shown kinetic endo:exo ratios close to 1:1, suggesting that the inherent preference is not always strong. nih.gov Factors such as substitution, temperature, and catalysis can significantly influence the stereochemical outcome. nih.govsciforum.net For instance, Lewis acid catalysis is known to enhance the rate and the endo:exo selectivity of Diels-Alder reactions by lowering the energy of the dienophile's LUMO, which strengthens the secondary orbital interactions. masterorganicchemistry.com Conversely, increasing the reaction temperature can lead to equilibration, favoring the more thermodynamically stable exo product. sciforum.net

Table 2: Factors Influencing Stereoselectivity in Diels-Alder Reactions

Factor Effect on Selectivity Rationale
Secondary Orbital Interactions Favors endo product Stabilizes the endo transition state. masterorganicchemistry.com
Steric Hindrance Favors exo product The exo product is generally the thermodynamic product. masterorganicchemistry.com
Temperature Higher temperatures can decrease endo selectivity Allows for equilibration to the more stable exo product. sciforum.net
Lewis Acid Catalysis Increases endo selectivity Enhances secondary orbital interactions. masterorganicchemistry.com

| Substituents | Can favor exo product | Steric strain in the endo transition state can override electronic preferences. nih.gov |

Photochemical [2+2] cycloadditions provide a powerful method for the synthesis of four-membered rings and are well-suited for constructing the bicyclo[2.2.0]hexane core. acs.org This approach can be applied in both intermolecular and intramolecular fashions. An exemplary intermolecular route is the photocycloaddition of ethylene (B1197577) to a 1,2-disubstituted cyclobutene, such as 1,2-dicyanocyclobutene, which yields the corresponding 1,4-disubstituted bicyclo[2.2.0]hexane. researchgate.net

Intramolecular [2+2] photocycloadditions have also been shown to produce the bicyclo[2.2.0]hexane framework. For example, the photolysis of certain functionalized dienes, intended to form other bicyclic systems, can lead to the formation of bicyclo[2.2.0]hexanes through an alternative cycloaddition pathway. nih.gov The regioselectivity of these reactions can be influenced by solvent polarity and substrate concentration. scispace.com This methodology is particularly valuable for creating highly strained systems that are difficult to access through thermal methods.

Ring contraction reactions offer an indirect pathway to strained carbocycles from larger, more accessible ring systems. rsc.orgntu.ac.uk The Wolff rearrangement is a classic and effective method for achieving a one-carbon ring contraction. encyclopedia.pub In this strategy, a diazoketone derived from a larger bicyclic precursor, such as a bicyclo[2.2.1]heptanone derivative, undergoes photochemical or thermal decomposition to generate a carbene. This carbene then rearranges via a 1,2-shift, with concomitant extrusion of nitrogen gas, to form a ketene, which can be trapped by a nucleophile (like methanol) to yield the contracted ring system as an ester.

This approach would involve the synthesis of a suitable 1-carboxy-bicyclo[2.2.1]heptan-2-one derivative. Conversion to the corresponding diazoketone, followed by a Wolff rearrangement in the presence of methanol (B129727), would yield the target this compound. This strategy has been successfully applied to create other strained bicyclic systems, such as bicyclo[2.1.1]hexanes. ntu.ac.uk

Another synthetic strategy involves the formation of a bicyclo[2.2.0]hexene precursor, which can then be hydrogenated to the final saturated product. The creation of the double bond in the strained bicyclic system is often achieved through dehalogenation of a dihalo-bicyclo[2.2.0]hexane. This method is particularly useful for synthesizing highly strained bridgehead alkenes. nih.gov

The synthesis would start with a suitable bicyclo[2.2.0]hexane precursor which is then halogenated at adjacent bridgehead or vicinal positions. Reductive dehalogenation of the resulting dihalide using reagents like sodium or an active metal couple can then generate the bicyclo[2.2.0]hexene double bond. This approach is conceptually related to the Hunsdiecker reaction, which involves decarboxylative halogenation and can be used to install the necessary halide handles. nih.govacs.org The subsequent saturation of the double bond is typically a straightforward catalytic hydrogenation step.

Co-condensation Approaches for Bicyclohexasilane Analogs

While direct co-condensation methods for the synthesis of this compound are not prominently featured in the literature, analogous principles are applied in the synthesis of related strained ring systems. For instance, the synthesis of bicyclohexasilane analogs often involves condensation reactions that build the core bicyclic structure. These methodologies, though applied to silicon-based compounds, highlight the strategic construction of strained ring systems through the formation of multiple bonds in a controlled manner. The principles of orbital symmetry and strain relief that govern these reactions are fundamentally similar to those that would be considered in carbon-based bicyclic systems.

Esterification and Carboxylate Group Introduction

A crucial step in the synthesis of the title compound is the introduction and modification of the carboxylate group.

Direct esterification, often referred to as Fischer esterification, is a common method for converting a carboxylic acid to its corresponding ester. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, to yield the methyl ester. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. chemguide.co.ukyoutube.com For instance, 4-chlorobicyclo[2.2.0]hexane-1-carboxylic acid can be converted to its methyl ester through this method. acs.orgresearchgate.net Similarly, other bicyclic carboxylic acids, such as bicyclo[2.2.2]octane-2,3-dicarboxylic acid, can be esterified using methanol and an acid catalyst. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

In addition to direct esterification, the methyl carboxylate group can be introduced through various functional group transformations. A common precursor is the corresponding carboxylic acid, which can be synthesized and then converted to the methyl ester. For example, a synthetic sequence might involve the creation of a bicyclo[2.2.0]hexane scaffold with a different functional group at the 1-position, which is then transformed into a carboxylic acid and subsequently esterified. chemrxiv.org One documented approach involves the synthesis of bicyclo[2.2.0]hexene carboxylic ester, which can then undergo further modifications. nih.gov These transformations are crucial for accessing a variety of substituted bicyclo[2.2.0]hexane derivatives.

Modular Synthetic Approaches and Diastereoselectivity Control

Modular synthesis allows for the facile and systematic assembly of complex molecules from simpler building blocks. In the context of bicyclo[2.2.0]hexane derivatives, modular approaches are valuable for introducing diversity and controlling stereochemistry. nih.govresearchgate.net For instance, a Diels-Alder reaction between an in-situ generated cyclobutadiene and methyl acrylate can produce a bicyclo[2.2.0]hexene carboxylic ester with excellent endo-selectivity. nih.gov This initial adduct can then be subjected to base-mediated alkylation with various alkyl halides, affording a range of substituted bicyclo[2.2.0]hexene derivatives with good diastereoselectivity. nih.gov Such strategies provide a platform for creating libraries of related compounds for various applications. researchgate.netrsc.org The ability to control the relative stereochemistry of substituents on the bicyclic core is a key advantage of these modular approaches. researchgate.net

Scalability and Practical Synthesis Considerations

For a synthetic route to be practically useful, it must be scalable, allowing for the production of significant quantities of the target compound. The synthesis of bicyclo[2.2.0]hexane derivatives has been approached with scalability in mind. For example, the synthesis of a bicyclo[2.2.0]hexene carboxylic ester has been achieved on a multigram scale. nih.govresearchgate.net Considerations for large-scale synthesis include the availability and cost of starting materials, the safety of the reaction conditions, and the ease of purification. researchgate.net While specific details on the large-scale synthesis of this compound are not extensively documented, the principles of process optimization and robust reaction design are applicable. acs.org For example, a reaction's efficiency can often be improved by optimizing parameters such as temperature, reaction time, and catalyst loading. researchgate.net

Data Tables

Table 1: Examples of Synthetic Transformations

Starting MaterialReagentsProductReference
4-chlorobicyclo[2.2.0]hexane-1-carboxylic acidMethanol, Acid CatalystMethyl 4-chlorobicyclo[2.2.0]hexane-1-carboxylate acs.orgresearchgate.net
Bicyclo[2.2.0]hexene carboxylic esterBase, Alkyl HalideAlkylated bicyclo[2.2.0]hexene derivatives nih.gov
Cyclobutadiene (in situ), Methyl acrylateHeatBicyclo[2.2.0]hexene carboxylic ester nih.gov

Chemical Reactivity and Transformation Pathways of Methyl Bicyclo 2.2.0 Hexane 1 Carboxylate

Reactions Involving the Carboxylate Moiety

The ester functional group in methyl bicyclo[2.2.0]hexane-1-carboxylate allows for a range of reactions typical of carboxylate esters, including modifications to the alkyl group and conversion to other functional groups.

While direct alkylation of the carboxylate group is not a standard transformation, the carboxylate can be converted to other functional groups that can then undergo alkylation. For instance, reduction of the ester to the corresponding alcohol, (bicyclo[2.2.0]hex-1-yl)methanol, provides a substrate for subsequent reactions. This alcohol was prepared and then oxidized under Swern conditions at -60 °C to yield (bicyclo[2.2.0]hex-1-yl)methanal. univie.ac.atresearchgate.net

Bicyclo[2.2.0]hexene derivatives have been utilized as a platform for group transfer reactions. These structures can be activated oxidatively under mild conditions, showcasing their utility as radical donors in alkyl transfer reactions. researchgate.netnih.gov This suggests that the bicyclo[2.2.0]hexane skeleton can participate in radical-mediated alkylation reactions under specific conditions.

The ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, bicyclo[2.2.0]hexane-1-carboxylic acid. This acid has been prepared through methods such as Hunsdiecker degradation and Favorskii rearrangement starting from 7-oxobicyclo[2.2.1]heptane-1-carbonyl chloride. researchgate.net The hydrolysis of related bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile to the carboxylic acid has been studied, indicating that such transformations are feasible within bicyclic systems, although isomerization of the double bond can be a competing reaction. semanticscholar.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a fundamental reaction of esters. While specific examples for this compound are not detailed in the provided search results, it is a general reaction that this compound would be expected to undergo under appropriate acidic or basic conditions.

Reactions Involving the Bicyclic Skeleton

The strained bicyclo[2.2.0]hexane framework is susceptible to ring-opening reactions, which can be initiated by thermal or oxidative methods.

The significant ring strain in the bicyclo[2.2.0]hexane system is a driving force for ring-opening reactions, leading to the formation of more stable structures.

While specific examples of the oxidative ring opening of this compound with ruthenium tetroxide (RuO4) are not explicitly detailed, the oxidative activation of bicyclo[2.2.0]hexene derivatives is a known process. researchgate.netnih.gov These derivatives can be oxidatively activated under mild conditions, which suggests that the bicyclic skeleton is susceptible to cleavage by strong oxidizing agents. The ease of electrophilic ring-opening in functionalized bicyclo[2.2.0]hexanes has been noted, which is favored by the formation of stabilized ionic intermediates or polar transition states. rsc.org

The thermal behavior of bicyclo[2.2.0]hexane and its derivatives is characterized by unimolecular isomerization and cleavage. Upon thermolysis, bicyclo[2.2.0]hexane rearranges to hexa-1,5-diene. univie.ac.at The thermal isomerization of 1,4-dimethylbicyclo[2.2.0]hexane to 2,5-dimethyl-1,5-hexadiene (B165583) has been studied in the vapor phase. researchgate.net

Thermolysis of this compound has been shown to exhibit a "normal" rate enhancement. researchgate.net A study on the thermolysis of (bicyclo[2.2.0]hex-1-yl)methanal, a closely related derivative, revealed that it rearranges to 2-methylenehex-5-enal. univie.ac.atresearchgate.net The activation energy for this rearrangement was found to be significantly lower than that of the unsubstituted bicyclo[2.2.0]hexane, indicating that the formyl group stabilizes the radical intermediate formed during the C1-C4 bond homolysis. univie.ac.at

The table below summarizes the Arrhenius parameters for the thermal rearrangement of some bicyclo[2.2.0]hexane derivatives.

CompoundActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (log A)Product
Bicyclo[2.2.0]hexane36.013.41,5-hexadiene (B165246)
1,4-Dimethylbicyclo[2.2.0]hexane31.0 ± 1.811.272,5-dimethyl-1,5-hexadiene
(Bicyclo[2.2.0]hex-1-yl)methanal25.4 ± 1.012.22-methylenehex-5-enal

Data compiled from multiple sources. univie.ac.atresearchgate.net

This data illustrates the influence of substituents on the stability and reactivity of the bicyclo[2.2.0]hexane ring system during thermal processes.

Ring-Opening Reactions

Electrophilic Ring Opening

The strained carbon-carbon bonds of the bicyclo[2.2.0]hexane skeleton are susceptible to cleavage by electrophiles. The presence of a methoxycarbonyl group at the C-1 bridgehead position can influence the regioselectivity and ease of these ring-opening reactions by stabilizing intermediates.

On hydrolysis, functionalized bicyclo[2.2.0]hexanes can yield cyclobutane (B1203170) or cyclobutene (B1205218) products. youtube.com For instance, treatment of bicyclo[2.2.0]hex-5-ene-2-endo-carboxylic acids and their methyl esters with hydrochloric acid in acetic acid leads to the formation of corresponding γ-lactones and other isomerized products. researchgate.net

Bromination of the bicyclo[2.2.0]hexane system also proceeds via electrophilic attack, leading to ring-opened brominated cyclobutane derivatives. youtube.com In related nitrogen-containing analogues, such as N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, electrophilic addition of bromine can lead to a skeletal rearrangement, affording 2-azabicyclo[2.1.1]hexane structures. chemistrysteps.comacs.org This rearrangement is facilitated by the participation of the nitrogen lone pair in stabilizing a cationic intermediate. chemistrysteps.com The course of the reaction—whether it results in simple addition or rearrangement—can be controlled by the choice of solvent and electrophile. acs.org For example, using bromine in a polar aprotic solvent like nitromethane (B149229) favors rearrangement, whereas pyridinium (B92312) bromide perbromide in dichloromethane (B109758) results in an unrearranged dibromide. acs.org

The ease of these electrophilic ring-opening reactions is attributed to the formation of well-stabilized ionic intermediates or polar transition states, which are favored due to the release of ring strain and the electronic influence of substituents like the methoxycarbonyl group. youtube.com

Radical Reactions and Group Transfer

The strained bridgehead C-C bond of the bicyclo[2.2.0]hexane system is susceptible to homolytic cleavage, making it a participant in various radical reactions. Free radicals can abstract hydrogen from both the bridge and bridgehead positions of the parent bicyclo[2.2.0]hexane. univie.ac.at The resulting bicyclo[2.2.0]hexan-2-yl radical can then rearrange via β-scission of the inter-ring bond to form a cyclohex-3-enyl radical. univie.ac.at

A notable reaction is the homolytic substitution (SH2) at the bridgehead carbon. For instance, bromine atoms react with bicyclo[2.2.0]hexane at the bridgehead positions, which is a departure from the reactivity of less strained cyclobutanes. univie.ac.atresearchgate.net

Furthermore, bicyclo[2.2.0]hexene (BCH) derivatives have been developed as effective radical donors in group transfer reactions. libretexts.org These molecules serve as stable, proaromatic surrogates that, upon mild oxidative activation, undergo ring-opening to generate an aromatic ring and release an alkyl radical. libretexts.org This process can be initiated by single electron transfer (SET), often under photoredox catalysis, showcasing the utility of the strained bicyclic system in generating radicals for synthetic applications. libretexts.org

Rearrangement Reactions (e.g., valence isomerization, Wolff rearrangement of derivatives)

The most prominent rearrangement pathway for the bicyclo[2.2.0]hexane skeleton is a thermally induced valence isomerization. Upon heating, the central C1-C4 bond undergoes homolytic cleavage to form a cyclohexane-1,4-diyl diradical intermediate. researchgate.netnih.gov This intermediate then opens to yield a hexa-1,5-diene. researchgate.netnih.gov

This rearrangement is a unimolecular, first-order reaction. The activation energy (Ea) for the thermal isomerization of the parent bicyclo[2.2.0]hexane is approximately 36.0 kcal/mol. However, substituents at the bridgehead position can significantly influence the rate of this reaction. A radical-stabilizing group, such as a formyl (-CHO) group, at C1 lowers the activation energy for rearrangement considerably. For (bicyclo[2.2.0]hex-1-yl)methanal, the Ea is reduced to 25.4 kcal/mol, which reflects the stabilization of the diradical intermediate by the substituent. researchgate.netnih.gov It is expected that the methyl carboxylate group would also influence the rate of this thermal rearrangement.

In addition to thermal isomerization, derivatives of bicyclo[2.2.0]hexane can undergo other types of rearrangements. For example, acid-induced rearrangements of bicyclo[2.2.0]hexene carboxylic esters can lead to the formation of bicyclo[3.1.0]hexene derivatives. researchgate.net

Reactivity Influenced by Ring Strain

The chemical reactivity of this compound is fundamentally governed by the substantial strain energy inherent in its fused four-membered ring system. The strain energy of the parent bicyclo[2.2.0]hexane has been calculated to be significant, with values reported around 51.8 kcal/mol (217 kJ/mol). nih.gov Another source reports a strain energy of 238 kJ/mol. oregonstate.edu This high degree of strain is a consequence of bond angle distortion from the ideal tetrahedral sp³ geometry and eclipsing interactions.

This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement, as these transformations relieve the strain. acs.orgnih.gov

The influence of ring strain is evident in several key reaction types:

Thermal Rearrangements: The valence isomerization to hexa-1,5-diene is driven by the release of approximately 27 kcal/mol of strain energy. nih.gov The central C1-C4 bond is weakened by this strain, facilitating its homolytic cleavage at lower temperatures than would be required for an unstrained C-C bond.

Electrophilic Ring Opening: The susceptibility of the bicyclic core to attack by electrophiles is enhanced because the formation of a cationic intermediate is coupled with the opening of the strained ring. youtube.com

Radical Reactions: The formation of radicals at the bridgehead or adjacent positions is facilitated by the release of strain upon cleavage of the central or peripheral bonds. univie.ac.atlibretexts.org The irreversible ring-opening of the bicyclo[2.2.0]hexene radical cation to a more stable cyclohexadiene radical cation is a key step in its use as a proaromatic radical donor. libretexts.org

The table below summarizes the calculated strain energies for bicyclo[2.2.0]hexane from different sources.

CompoundCalculated Strain Energy (kJ/mol)Source
Bicyclo[2.2.0]hexane238 oregonstate.edu
Bicyclo[2.2.0]hexane217 (51.8 kcal/mol) nih.gov

Catalyst-Controlled Transformations

Catalysts can be employed to control and promote specific transformations of the bicyclo[2.2.0]hexane framework, often by enabling reactions to proceed under milder conditions than are required for purely thermal activation.

Photocatalysis has emerged as a key method for initiating reactions involving bicyclo[2.2.0]hexene derivatives. These strained alkenes can function as proaromatic radical donors in group transfer reactions when activated by a photocatalyst under visible light irradiation. libretexts.org The process typically involves a single-electron transfer (SET) from the electron-rich bicyclic system to the excited photocatalyst. This generates a radical cation that readily undergoes ring-opening to release the ring strain, leading to the formation of a cyclohexadienyl radical cation and ultimately releasing an alkyl radical for subsequent synthetic transformations. libretexts.org

Acid catalysis is also utilized in rearrangement reactions. Proton acids can induce the rearrangement of bicyclo[2.2.0]hexene carboxylic acids and their esters, leading to the formation of γ-lactones or isomerized bicyclic products such as those with a bicyclo[3.1.0]hexane skeleton. researchgate.net Lewis acids have been shown to catalyze formal cycloaddition reactions between bicyclo[1.1.0]butanes and silyl (B83357) enol ethers to produce bicyclo[2.1.1]hexanes, a related strained bicyclic system. acs.org While not directly involving the target molecule, this demonstrates the utility of Lewis acids in manipulating highly strained small rings.

While transition metal catalysis is a cornerstone of modern organic synthesis, its application to directly functionalize the saturated core of this compound is not extensively documented. oregonstate.edusnnu.edu.cn Reactions are more commonly focused on appended functional groups or on unsaturated analogues of the bicyclic system.

Stereochemical Aspects and Conformational Analysis

Exo/Endo Selectivity in Synthetic Pathways

The synthesis of bicyclo[2.2.0]hexane derivatives often proceeds through cycloaddition reactions where the stereochemical outcome, specifically the exo or endo orientation of substituents, is of paramount importance.

A key synthetic route to the bicyclo[2.2.0]hexene precursor of methyl bicyclo[2.2.0]hexane-1-carboxylate involves the Diels-Alder reaction between an in situ generated cyclobutadiene (B73232) and methyl acrylate (B77674). This reaction demonstrates excellent endo-selectivity. nih.govresearchgate.net This selectivity is a classic example of the endo rule in Diels-Alder reactions, where the dienophile's substituent (the methoxycarbonyl group) preferentially orients itself towards the developing diene bridge.

In the context of related bicyclic systems, such as the monohydrolysis of dialkyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates, a high degree of exo-selectivity is observed. researchgate.netnih.gov This preference is attributed to the steric hindrance imposed by the bicyclic ring structure, which makes the exo face more accessible to reagents. researchgate.net While not directly involving the bicyclo[2.2.0]hexane system, these findings in a similar strained bicyclic compound highlight the significant role of the ring system's geometry in directing stereochemical outcomes.

The table below summarizes the observed selectivity in relevant reactions.

ReactionBicyclic SystemReagentsObserved Selectivity
Diels-Alderbicyclo[2.2.0]hexeneCyclobutadiene, Methyl AcrylateEndo nih.govresearchgate.net
Monohydrolysisbicyclo[2.2.1]hept-5-eneDialkyl dicarboxylatesExo researchgate.netnih.gov

Diastereoselectivity in Alkylation and Other Transformations

Once the bicyclo[2.2.0]hexane core is formed, subsequent functionalization, such as alkylation, can introduce new stereocenters. The inherent chirality and rigid structure of the bicyclic system often lead to high diastereoselectivity in these transformations.

For instance, the base-mediated alkylation of bicyclo[2.2.0]hexene carboxylic ester with alkyl halides proceeds with good diastereoselectivity. nih.govresearchgate.net The pre-existing stereochemistry of the bicyclic ester directs the incoming alkyl group to a specific face of the molecule, resulting in the preferential formation of one diastereomer. The relative stereochemistry of the major diastereomer in some of these reactions has been unambiguously confirmed by X-ray diffraction crystallography. nih.govresearchgate.net

A two-step sequence involving the diastereoselective alkylation of a bicyclo[2.2.0]hexane ester enolate followed by Boc protection is another example of stereocontrolled functionalization. smolecule.com The enolate, with its defined geometry, reacts with electrophiles from the less sterically hindered face, leading to a high degree of diastereoselectivity.

The table below provides examples of diastereoselective transformations on the bicyclo[2.2.0]hexane system.

TransformationSubstrateReagentsDiastereoselectivity
AlkylationBicyclo[2.2.0]hexene carboxylic esterAlkyl halides, BaseGood nih.govresearchgate.net
AlkylationBicyclo[2.2.0]hexane ester enolateElectrophilesHigh smolecule.com

Conformational Preferences of the Bicyclo[2.2.0]hexane Ring System

The bicyclo[2.2.0]hexane ring system is highly strained due to the fusion of two cyclobutane (B1203170) rings. This strain significantly limits the conformational flexibility of the molecule. Unlike cyclohexane, which can readily interconvert between chair and boat conformations, the bicyclo[2.2.0]hexane skeleton is largely rigid.

The parent bicyclo[2.2.0]hexane is believed to exist in a folded or bent conformation. This conformation helps to alleviate some of the torsional strain inherent in the planar cyclobutane rings. The degree of folding and the precise bond angles are influenced by the substituents on the ring.

In a study on decaisopropyl hexasila bicyclo[2.2.0]hexane, a silicon analogue, it was suggested that the molecule favorably assumes a folded structure with a cis orientation of the isopropyl groups on the ring junction silicon atoms, similar to analogous carbon bicyclohexanes. This suggests that the fundamental conformational preference for a folded structure is a characteristic of the bicyclo[2.2.0]hexane core, irrespective of the specific atoms comprising the rings.

Influence of Substituents on Stereochemistry and Reactivity

The electron-withdrawing nature of the ester group can influence the stability of adjacent carbocations or carbanions, thereby affecting the rates and pathways of various reactions. For example, in the alkylation of the corresponding ester enolate, the stereochemical outcome is dictated by the steric hindrance of the bicyclic frame and the electronic effects of the ester group.

Furthermore, substituents can alter the strain energy of the bicyclic system. For instance, the thermolysis of 1,4-bridged bicyclo[2.2.0]hexanes with bridges of three or more carbons shows higher activation energies than the parent bicyclo[2.2.0]hexane. researchgate.net This indicates that the bridge prevents the formation of a more stable chair-like transition state, forcing the reaction to proceed through a higher-energy pathway. researchgate.net

The rigid bicyclic structure also provides desirable crystallinity in many cases, which facilitates purification and characterization. nih.govresearchgate.net

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum of Methyl bicyclo[2.2.0]hexane-1-carboxylate would be expected to reveal distinct signals for the protons of the bicyclic core and the methyl ester group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical insights into the connectivity and stereochemistry of the molecule. The strained nature of the bicyclo[2.2.0]hexane framework would likely result in complex coupling patterns and potentially unusual chemical shifts for the bridgehead and methylene (B1212753) protons compared to more flexible acyclic or larger ring systems.

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the ester, the bridgehead carbons, the methylene carbons of the cyclobutane (B1203170) rings, and the methyl carbon of the ester would be diagnostic. The positions of these signals would be influenced by the ring strain and the electronegativity of the ester functional group.

Advanced NMR Techniques (e.g., 2D NMR, NOESY for stereochemical assignment)

To unambiguously assign the proton and carbon signals and to determine the stereochemistry, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations, helping to piece together the molecular skeleton. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining the spatial proximity of protons, which is key to assigning the relative stereochemistry of the ester group with respect to the bicyclic framework.

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, would be used to identify the functional groups present in the molecule. The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. C-O stretching vibrations and the various C-H stretching and bending vibrations of the bicyclic core and the methyl group would also be present. The vibrational frequencies could also provide subtle insights into the molecular strain of the bicyclo[2.2.0]hexane system.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive conjugation, strong absorptions in the UV-Vis range would not be expected. A weak n→π* transition associated with the carbonyl group of the ester might be observable in the ultraviolet region. Studies on some bicyclo[2.2.0]hexene derivatives have reported their UV-Vis spectra in the context of their electronic properties.

Theoretical and Computational Studies of Methyl Bicyclo 2.2.0 Hexane 1 Carboxylate

Quantum Mechanical Calculations on Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of the bicyclo[2.2.0]hexane framework. High levels of electronic structure theory, including composite methods like W1BD, G-4, CBS-APNO, and CBS-QB3, as well as density functional theory (DFT) with functionals like M06-2X, have been employed to accurately calculate the energies of such strained systems. swarthmore.edu These calculations typically involve geometry optimization to find the minimum energy structure on the potential energy surface, followed by frequency calculations to confirm the nature of the stationary point and to obtain thermodynamic corrections. swarthmore.edu

For the related bicyclo[2.2.0]hexene system, a key feature revealed by computational studies is that the ring strain significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net This elevation of the HOMO makes the molecule more susceptible to oxidation. researchgate.net A similar effect is expected in the saturated bicyclo[2.2.0]hexane core, where the strained C-C sigma bonds contribute to a higher energy HOMO compared to unstrained alkanes, influencing its electronic behavior and reactivity.

Strain Energy Analysis in Bicyclo[2.2.0]hexane Systems

The bicyclo[2.2.0]hexane skeleton is characterized by significant ring strain, which is a major determinant of its chemical properties. Strain energy is typically quantified computationally by comparing the molecule's energy to that of a hypothetical "strain-free" reference. swarthmore.edu A common and robust approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effects of strain. swarthmore.eduanu.edu.au

The strain energy for the parent cis-bicyclo[2.2.0]hexane has been calculated using various high-level computational methods. These calculations consistently show a substantial strain energy, on the order of 54-55 kcal/mol. swarthmore.edu Another study using homodesmic reactions at the MP2/6-311+G(2d,p)//MP2/6-31G(d) level calculated a strain energy of 238 kJ/mol (approximately 56.9 kcal/mol) for the bicyclo[2.2.0]hexane unit. anu.edu.au This high strain energy is a key driving force for many of the reactions the system undergoes, particularly ring-opening reactions. acs.orgnih.gov

Computational MethodCalculated Strain Energy (kcal/mol)Reference
W1BD54.1 swarthmore.edu
G-455.0 swarthmore.edu
CBS-APNO54.4 swarthmore.edu
CBS-QB354.7 swarthmore.edu
M062X/6-31+G(2df,p)54.4 swarthmore.edu
MP2/6-311+G(2d,p)//MP2/6-31G(d)56.9 anu.edu.au

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving the bicyclo[2.2.0]hexane core. Thermal isomerizations, in particular, have been a focus of such studies. Calculations have revealed that the thermal cleavage and ring inversion of bicyclo[2.2.0]hexane proceed through a common twist-boat diradical intermediate (TBDI). acs.org

For instance, the isomerization of exo-bicyclo[2.2.0]hexane-d4 can lead to either ring inversion to the endo isomer or cleavage to cis,trans-1,5-hexadiene-d4. acs.org Computational studies using CASSCF and CASPT2 methods have mapped the potential energy surface for these transformations, identifying the transition states and intermediates involved. acs.org Another pathway involves the formation of bicyclo[2.2.0]hexane from the thermal decomposition of other compounds, which is expected to occur via a stepwise homolytic cleavage involving a 1,4-cyclohexanediyl diradical intermediate, followed by radical recombination. researchgate.net The resulting bicyclo[2.2.0]hexane can then rearrange to the more stable 1,5-hexadiene (B165246). researchgate.net

Prediction of Reactivity and Selectivity

Theoretical studies have moved beyond simply correlating strain energy with reactivity. Recent models demonstrate that electronic delocalization is a critical, and sometimes dominant, factor in predicting the reactivity of strained ring systems. acs.orgnih.gov Bicyclo[2.2.0]hexane serves as an important reference compound in these studies, as it possesses moderate strain-release energy but very little electronic delocalization. acs.orgnih.gov

This combination makes it significantly less reactive in certain ring-opening reactions than systems like bicyclo[1.1.0]butane, which has a comparable strain release driving force but a much larger delocalization contribution that lowers the activation barrier. nih.gov This principle allows for the modulation of reactivity; for example, bicyclo[2.2.0]hexane "ladderanes" are considered relatively inert lipid tail groups, in contrast to the highly reactive bicyclo[1.1.0]butane warheads used in bioconjugation. acs.orgnih.gov Computational modeling can thus predict how changes in substitution on the bicyclo[2.2.0]hexane core will influence not only the strain but also the electronic delocalization, thereby providing a more accurate prediction of reactivity and selectivity. acs.orgnih.gov

Conformational Energetics and Dynamics

The bicyclo[2.2.0]hexane system is not rigid and can undergo conformational changes, primarily ring inversion. Computational studies have detailed the energetics of this process. The inversion of the bicyclic ring, for example from an exo-substituted to an endo-substituted conformer, does not occur through a simple planar transition state. Instead, the mechanism involves ring opening to a twist-boat diradical intermediate (TBDI), which can then reclose to the inverted conformer. acs.org

High-level calculations have determined the activation parameters for these processes. The calculated values for the ring inversion of bicyclo[2.2.0]hexane to its endo-isomer and its cleavage to 1,5-hexadiene are in excellent agreement with experimental data, validating the computed mechanistic pathway through the common TBDI. acs.org

ReactionIntermediateΔH (kcal/mol)ΔS (eu)Reference
Ring Inversion (1 -> 4)TBDI34.6-1.6 acs.org
Cleavage (1 -> 3)TBDI35.22.0 acs.org

Biradical Intermediates in Thermal Isomerizations

The involvement of biradical (or diradical) intermediates is a cornerstone of the thermal chemistry of bicyclo[2.2.0]hexane. frontiersin.org Kinetic and stereochemical experiments, supported by extensive computational modeling, provide strong evidence for their existence. acs.orgiupac.org The thermal isomerization of 1,4-dicyanobicyclo[2.2.0]hexane to 2,5-dicyano-1,5-hexadiene, for example, proceeds with a very low activation energy (21.7 ± 1.4 kcal/mol), which is cited as strong evidence for a biradical intermediate mechanism. researchgate.net

Calculations have characterized the geometry and energetics of these intermediates. The key intermediate in the thermal rearrangement of the parent hydrocarbon is the twist-boat 1,4-cyclohexanediyl diradical. acs.org This twist-boat diradical intermediate (TBDI) is a common species that connects the starting material to both the ring-inverted product and the ring-opened 1,5-hexadiene products. acs.org The ability to computationally locate and characterize this intermediate has been crucial to understanding the mechanistic divergence in the thermal reactions of bicyclo[2.2.0]hexane and its derivatives. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. Analysis of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into how a molecule will interact with other reagents. For strained systems like bicyclo[2.2.0]hexane, FMO analysis is particularly revealing.

As noted previously, the inherent ring strain raises the energy of the HOMO, which is primarily composed of the C-C σ-bonding orbitals of the bicyclic core. researchgate.net This makes the molecule a better electron donor and more susceptible to reactions with electrophiles or single-electron-transfer oxidants. researchgate.net Furthermore, computational analyses that go beyond simple strain release incorporate orbital and density analyses to explain reactivity trends. nih.gov These studies show that the extent of electron delocalization in the transition state, which is a direct consequence of orbital interactions, is a key factor governing the reaction barrier. acs.orgnih.gov For bicyclo[2.2.0]hexane, the low degree of delocalization contributes to its higher activation barriers for ring-opening compared to other strained systems. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Methyl bicyclo[2.2.0]hexane-1-carboxylate as a Building Block in Complex Molecule Synthesis

The inherent ring strain of the bicyclo[2.2.0]hexane core makes it an attractive precursor for the synthesis of intricate molecular architectures. The controlled release of this strain can drive reactions that form complex polycyclic and cage-like structures.

The bicyclo[2.2.0]hexane framework is a key structural motif in a variety of cage compounds. While direct synthetic routes starting from this compound are not extensively documented in readily available literature, the manipulation of the bicyclo[2.2.0]hexane core is a recognized strategy for constructing larger, more complex caged systems. For instance, the central bond of the bicyclo[2.2.0]hexane system within a dimeric cage compound has been shown to undergo hydrogenation, leading to the formation of a dihydro-compound. This demonstrates the utility of the bicyclo[2.2.0]hexane moiety as a reactive intermediate in the synthesis and modification of complex polycyclic structures. The strain energy of the bicyclo[2.2.0]hexane system is a driving force for its rearrangement and transformation into other cage systems.

The bicyclo[2.2.0]hexane scaffold is recognized as a valuable pharmacophore in medicinal chemistry. Its rigid, three-dimensional structure can serve as a bioisostere for other cyclic systems, such as piperidine (B6355638), offering a structurally novel and programmable alternative in drug design. While specific examples detailing the direct use of this compound as a precursor for commercially available drugs are not prevalent, the related 2-azabicyclo[2.2.0]hexane core has been explored as a piperidine isostere in the development of new therapeutic agents. The malleability and practicality of the bicyclo[2.2.0]hexane core are demonstrated by its incorporation into isosteres of existing drugs and lead compounds. The general class of bicyclo[2.2.0]hexyl derivatives has been included in patent literature as potential components of novel bioactive molecules, highlighting the interest in this scaffold for pharmaceutical applications.

Integration into Novel Materials and Polymer Chemistry

Bicyclo[2.2.0]hexene (BCH) derivatives, closely related to this compound, have emerged as a versatile platform for the development of new reagents and functional materials. researchgate.netnih.gov Their unique reactivity, stemming from their proaromatic character and high thermal stability, allows for their integration into novel materials and polymer systems. researchgate.netnih.gov

The synthesis of bicyclo[2.2.0]hexene carboxylic esters, such as the methyl ester, can be readily achieved through a Diels-Alder reaction between an in-situ formed cyclobutadiene (B73232) and methyl acrylate (B77674). nih.gov These derivatives serve as stable and easily accessible surrogates for 1,3-cyclohexadiene (B119728) derivatives. nih.gov Upon oxidative activation under mild conditions, these BCH derivatives can act as radical donors in various chemical transformations, showcasing their utility in developing new synthetic reagents. researchgate.netnih.gov This proaromatic platform has been successfully applied in redox-triggered group transfer reactions. nih.gov

The modular synthesis of BCH derivatives allows for the incorporation of various functional units, enabling the creation of a diverse range of functional materials. researchgate.netnih.gov For example, a quinoline-derived BCH has been synthesized and shown to exhibit colorimetric and fluorescent responses to electrophilic reagents. nih.gov This demonstrates the potential of BCH-based systems in the development of sensors and responsive materials. researchgate.netnih.gov

A significant application of bicyclo[2.2.0]hexene derivatives lies in the field of aggregation-induced emission (AIE). researchgate.netnih.gov AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. A quinoline-derived bicyclo[2.2.0]hexene has been shown to exhibit an interesting AIE behavior. nih.gov The optical response involves a 1,3-cyclohexadiene structure that possesses an intramolecular charge transfer excited state. researchgate.netnih.gov

This AIE characteristic is attributed to the twisted structure of the molecule and the restricted intramolecular motions in the aggregated state. researchgate.net This property has been harnessed for sensing applications, where thin films of these materials show a fluorescent response to various electrophilic reagents. researchgate.netnih.gov

Below is a table summarizing the photoluminescent (PL) properties of a quinoline-derived bicyclo[2.2.0]hexene derivative (14) in different solvent mixtures, illustrating its AIE behavior.

Solvent System (Dichloromethane/n-hexane, v/v)Photoluminescence (PL) Peak Intensity (a.u.)Fluorescence Observation
100/0LowVirtually non-emissive
5/95HighStrong yellow fluorescence

Role in Chemical Sensing Applications

The unique electronic and structural properties of bicyclo[2.2.0]hexene derivatives make them promising candidates for chemical sensing applications. researchgate.netnih.gov The redox-triggered valence isomerization of these compounds can lead to distinct optical responses, forming the basis for colorimetric and fluorescent sensors. researchgate.netnih.gov

A quinoline-derived bicyclo[2.2.0]hexene has been developed as a sensor for electrophilic reagents. nih.gov In the presence of electrophiles, this compound undergoes a transformation that results in a noticeable color change, allowing for visual detection. nih.gov Furthermore, thin films of this material exhibit a "turn-on" fluorescence response upon exposure to vapors of electrophilic reagents, such as trifluoroacetic acid and methyl triflate. researchgate.netnih.gov This solid-state sensing capability is particularly advantageous for practical applications.

The sensing mechanism is based on the quaternization of the quinoline (B57606) moiety by the electrophile, which activates it as an electron acceptor and initiates a photo-induced single electron transfer (SET) pathway. nih.gov This leads to the formation of a fluorescent species. The table below summarizes the response of a thin film of a quinoline-derived bicyclo[2.2.0]hexene (2m) to various electrophilic reagents.

Electrophilic Reagent VaporFluorescence ResponseObserved Color
Trifluoroacetic acid (TFA)Turn-onYellow
Methyl triflate (MeOTf)Turn-onYellow

Isosteric Replacements in Molecular Design

In the realm of medicinal chemistry and drug design, the strategic replacement of specific functional groups or scaffolds with others that exhibit similar steric, electronic, and solubility properties, known as isosteric replacement, is a cornerstone of lead optimization. The phenyl group, a ubiquitous moiety in a vast number of bioactive molecules, is frequently a target for such modifications to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Saturated bicyclic scaffolds have emerged as promising non-classical isosteres of the phenyl ring, offering a three-dimensional structural alternative that can lead to improved physicochemical properties.

While specific research on the direct application of this compound as a phenyl isostere is not extensively documented in publicly available literature, the underlying bicyclo[2.2.0]hexane scaffold presents a compelling case for its potential in this role. The rationale for employing such saturated bicyclic systems is rooted in their ability to mimic the spatial arrangement of substituents on a phenyl ring while introducing a more sp³-rich character into the molecule. This shift from a flat, aromatic system to a three-dimensional, saturated one can profoundly influence a compound's properties.

Theoretical Advantages of the Bicyclo[2.2.0]hexane Scaffold as a Phenyl Isostere:

Improved Solubility: Aromatic compounds often suffer from poor aqueous solubility due to π-π stacking interactions. The introduction of a non-planar, saturated scaffold like bicyclo[2.2.0]hexane can disrupt these interactions, potentially leading to a significant increase in a molecule's solubility.

Enhanced Metabolic Stability: The phenyl group is susceptible to metabolic oxidation by cytochrome P450 enzymes. The C-H bonds on a saturated bicyclic system are generally less prone to such metabolic attacks, which can result in improved metabolic stability and a longer half-life of the drug candidate. researchgate.netnih.gov

Novel Intellectual Property: The use of unique scaffolds like bicyclo[2.2.0]hexane provides an opportunity to create novel chemical entities with distinct intellectual property rights.

The this compound, in particular, can be envisioned as an isostere for molecules containing a methyl benzoate (B1203000) or related phenyl ester substructure. The bicyclic core would mimic the phenyl ring's function of orienting the methyl carboxylate group in a specific spatial vector relative to the rest of the molecule.

Below is a comparative table outlining the theoretical property changes when replacing a generic phenyl-containing compound with a this compound analogue, based on general principles observed for related bicyclic isosteres.

PropertyPhenyl-Containing CompoundThis compound Analogue (Predicted)Rationale for Predicted Change
Molecular Geometry PlanarThree-DimensionalReplacement of sp² hybridized carbons with sp³ hybridized carbons.
Solubility Generally LowerPotentially HigherDisruption of π-stacking and introduction of a more polarizable scaffold.
Metabolic Stability Susceptible to Aromatic OxidationPotentially HigherSaturated C-H bonds are generally more resistant to metabolic oxidation. researchgate.netnih.gov
Lipophilicity (LogP) Generally HigherPotentially LowerIncreased sp³ character and more compact structure can reduce lipophilicity. researchgate.net
Novelty Common ScaffoldNovel ScaffoldProvides opportunities for new intellectual property.

It is crucial to note that the success of any isosteric replacement is highly context-dependent, and the actual impact on biological activity and physicochemical properties must be determined empirically for each specific application. The lack of extensive research on this compound in this context highlights an area for future investigation in the field of medicinal chemistry. The synthesis and evaluation of drug analogues incorporating this scaffold would be necessary to validate its theoretical advantages as a phenyl isostere.

Future Research Directions and Unexplored Avenues for Methyl Bicyclo 2.2.0 Hexane 1 Carboxylate Chemistry

Development of Novel Asymmetric Synthetic Routes

The creation of stereochemically defined molecules is paramount in modern chemistry, yet the asymmetric synthesis of the bicyclo[2.2.0]hexane core remains a significant challenge. While organocatalytic methods have been successfully employed for the asymmetric synthesis of related bicyclic systems, such as bicyclo[2.2.1]heptane-1-carboxylates via formal [4+2] cycloaddition reactions, equivalent strategies for methyl bicyclo[2.2.0]hexane-1-carboxylate are underexplored. rsc.org

Future research should focus on developing catalytic enantioselective methods for constructing the bicyclo[2.2.0]hexane skeleton. Promising avenues include:

Chiral Lewis Acid or Brønsted Acid Catalysis: Investigating formal [2+2] cycloadditions between cyclobutadiene (B73232) precursors and chiral acrylate (B77674) derivatives.

Organocatalytic Strategies: Designing novel organocatalysts that can control the stereochemistry of intramolecular cyclization or ring-contraction reactions to form the strained bicyclic system. uniroma1.it The development of proline-derived catalysts or chiral phosphoric acids could be particularly fruitful. mdpi.comcore.ac.uk

Transition-Metal Catalysis: Exploring chiral rhodium or palladium complexes to catalyze intramolecular C-H insertion or cyclization reactions of appropriately designed acyclic precursors.

Success in this area would provide access to enantiopure building blocks, significantly expanding the utility of this compound in the synthesis of complex chiral molecules.

Exploration of Catalytic Transformations and Their Mechanisms

The high ring strain of the bicyclo[2.2.0]hexane system makes it an intriguing substrate for catalytic transformations. Research on bicyclo[2.2.0]hexene (BCH) derivatives has shown they can act as proaromatic radical donors in redox-triggered group transfer reactions. nih.govresearchgate.net This suggests that the saturated bicyclo[2.2.0]hexane skeleton could be activated through innovative catalytic methods.

Unexplored research avenues include:

Catalytic C-H Activation: The development of transition-metal catalysts, potentially rhodium or palladium-based, for the site-selective functionalization of C-H bonds on the bicyclo[2.2.0]hexane core is a major goal. bohrium.com Such methods would allow for the direct introduction of new functional groups without requiring pre-functionalized substrates, offering a more atom-economical approach to complex derivatives.

Strain-Release Functionalization: Designing catalytic systems that exploit the inherent ring strain to drive reactions. This could involve transition-metal catalyzed ring-opening reactions that proceed via selective C-C bond cleavage, followed by functionalization to generate novel acyclic or monocyclic products with high stereocontrol.

Mechanistic Elucidation: Detailed mechanistic studies, combining kinetic experiments and computational modeling, will be essential to understand and optimize these new catalytic transformations. Probing the nature of catalytic intermediates and transition states will guide the rational design of more efficient and selective catalysts.

Advanced Mechanistic Investigations of Strained-Ring Reactivity

The reactivity of the bicyclo[2.2.0]hexane system is dominated by its significant ring strain, which facilitates thermal and chemical transformations. While the thermal rearrangement of the parent bicyclo[2.2.0]hexane to 1,5-hexadiene (B165246) is understood to proceed through diradical intermediates, the influence of substituents like the methyl carboxylate group is not fully characterized. researchgate.net

Future mechanistic studies should aim to:

Quantify Substituent Effects: Systematically investigate how the electronic and steric properties of the methyl carboxylate group at the bridgehead position affect the kinetics and thermodynamics of ring-opening reactions. This includes determining activation energies for thermal rearrangements and comparing them to the parent system and other substituted derivatives. researchgate.net

Explore Mechanochemical Activation: Investigate the use of mechanical force, for instance through polymer mechanochemistry or sonication, to selectively activate specific C-C bonds within the this compound scaffold. chemrxiv.orgchemrxiv.org Studies on related bicyclo[2.2.0]hexene systems have shown that different reaction pathways (retro-[2+2] cycloreversion, electrocyclic ring-opening) can be accessed by applying force to different parts of the molecule. chemrxiv.orgchemrxiv.org

Investigate Ionic Pathways: While radical pathways are common, the influence of the ester group may facilitate ionic ring-opening mechanisms under specific conditions, such as electrophilic addition. rsc.org Detailed studies are needed to explore these alternative reactivity modes.

Table 1: Activation Energies (Ea) for Thermal Rearrangement of Bicyclo[2.2.0]hexane Derivatives
CompoundSubstituent at C1Activation Energy (Ea) in kcal/mol
Bicyclo[2.2.0]hexane-H36.0
(Bicyclo[2.2.0]hex-1-yl)methanal-CHO25.4 ± 1.0

Design of Next-Generation Functional Materials and Advanced Reagents

The unique structural and energetic properties of the bicyclo[2.2.0]hexane core make it an attractive building block for new materials and reagents. The ester functionality of this compound provides a convenient handle for incorporation into larger molecular systems.

Future work in this area could focus on:

Strain-Release Polymers: Designing polymers that incorporate the bicyclo[2.2.0]hexane unit into their backbone. The controlled release of ring strain through thermal, chemical, or mechanical stimuli could be used to alter material properties, such as creating self-healing materials or developing stress-responsive polymers.

Mechanophores: Utilizing the bicyclo[2.2.0]hexane core as a mechanophore—a mechanically sensitive unit that undergoes a specific chemical transformation when subjected to external force. chemrxiv.org This could lead to new materials that change color or fluorescence in response to stress, acting as damage sensors.

Advanced Reagents: Building on the concept of bicyclo[2.2.0]hexenes as proaromatic radical donors, the saturated analogue could be developed into a new class of reagents. nih.govresearchgate.net Catalytic activation could release the strained ring system to generate reactive intermediates for use in complex organic transformations.

Predictive Design through Advanced Computational Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of strained molecules, offering insights that can guide experimental work. For this compound, computational methods can accelerate discovery and innovation.

Key areas for future computational investigation include:

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